molecular formula C9H13N5O4 B162615 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine CAS No. 127559-73-3

1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine

Cat. No. B162615
M. Wt: 255.23 g/mol
InChI Key: QHHGZUNIBSYYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine, also known as AEMT, is a nucleoside analog that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of thymidine and has been synthesized through various methods.

Mechanism Of Action

The mechanism of action of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is not fully understood. However, studies have shown that 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is incorporated into the DNA of cells and can inhibit the replication of viruses and cancer cells. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can also induce apoptosis, which is a form of programmed cell death.

Biochemical And Physiological Effects

1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has been shown to have several biochemical and physiological effects. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can inhibit the replication of viruses and cancer cells, induce apoptosis, and modulate the immune response. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has also been shown to have anti-inflammatory properties and can reduce the production of cytokines.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is its antiviral and anticancer properties. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can be used to inhibit the replication of viruses and cancer cells in vitro. However, 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has some limitations for lab experiments. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can be toxic to cells at high concentrations, and its effects on normal cells are not fully understood.

Future Directions

There are several future directions for 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine research. One direction is the development of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine-based gene therapies for the treatment of viral infections and cancer. Another direction is the study of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine's mechanism of action and its effects on normal cells. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can also be used as a tool for studying DNA replication and repair mechanisms. Further research is needed to fully understand the potential applications of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine in various fields of scientific research.
Conclusion:
In conclusion, 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is a nucleoside analog that has gained significant attention in the field of scientific research due to its potential applications in various fields. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has been synthesized through several methods and has been extensively studied for its antiviral and anticancer properties. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine's mechanism of action is not fully understood, but it has been shown to inhibit the replication of viruses and cancer cells and induce apoptosis. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has several advantages for lab experiments, but its effects on normal cells are not fully understood. There are several future directions for 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine research, including the development of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine-based gene therapies and the study of its mechanism of action.

Synthesis Methods

The synthesis of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine involves several steps. The first step is the protection of the hydroxyl group of thymidine with a benzyl group. This is followed by the reaction of the protected thymidine with 2-azido-1-(hydroxymethyl)ethanol in the presence of a Lewis acid catalyst. The benzyl group is then removed using hydrogenolysis, resulting in the formation of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine.

Scientific Research Applications

1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is in the field of gene therapy. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has been shown to have antiviral properties and can inhibit the replication of viruses such as HIV-1 and herpes simplex virus. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has also been shown to be effective in inhibiting the replication of cancer cells.

properties

CAS RN

127559-73-3

Product Name

1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

1-[(1-azido-3-hydroxypropan-2-yl)oxymethyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H13N5O4/c1-6-3-14(9(17)12-8(6)16)5-18-7(4-15)2-11-13-10/h3,7,15H,2,4-5H2,1H3,(H,12,16,17)

InChI Key

QHHGZUNIBSYYTP-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)NC1=O)COC(CN=[N+]=[N-])CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)COC(CN=[N+]=[N-])CO

synonyms

1-((2-azido-1-(hydroxymethyl)ethoxy)methyl)thymine
acycloAZT

Origin of Product

United States

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